molecular formula C7H16N2O B3214925 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 115531-70-9

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Cat. No.: B3214925
CAS No.: 115531-70-9
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-ZETCQYMHSA-N
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Description

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a chiral compound featuring a pyrrolidine ring with an aminoethyl side chain and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and ethylenediamine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving (S)-proline.

    Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Hydrogenation: To reduce any intermediate imines or nitriles.

    Chromatographic Purification: To ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Amides or other derivatives.

Scientific Research Applications

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol: shares structural similarities with compounds such as proline derivatives and other pyrrolidine-based molecules.

Uniqueness

    Chirality: The (S)-configuration imparts specific stereochemical properties that influence its biological activity.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications.

Properties

IUPAC Name

[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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